molecular formula C12H12BrN3O2 B13426982 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol

Katalognummer: B13426982
Molekulargewicht: 310.15 g/mol
InChI-Schlüssel: HLNYGZPPKJPZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is a chemical compound with the molecular formula C12H12BrN3O2 It is characterized by the presence of a pyrimidine ring substituted with an amino group and a bromophenyl group, connected via an ether linkage to an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol typically involves multiple steps. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with ethylene glycol in the presence of a base such as potassium tert-butoxide. This reaction forms the intermediate 2-hydroxyethoxy compound, which is then further reacted with 5-amino-2-chloropyrimidine under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure the safety and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C12H12BrN3O2

Molekulargewicht

310.15 g/mol

IUPAC-Name

2-[6-amino-5-(4-bromophenyl)pyrimidin-4-yl]oxyethanol

InChI

InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2,(H2,14,15,16)

InChI-Schlüssel

HLNYGZPPKJPZSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.